molecular formula C8H11Cl3O6 B1201081 CHLORALOSE

CHLORALOSE

Cat. No.: B1201081
M. Wt: 309.5 g/mol
InChI Key: OJYGBLRPYBAHRT-OPKHMCHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloralose is a dioxolane.

Scientific Research Applications

Applications in Anesthesia and Neurophysiology

α-Chloralose is valued for its mild anesthetic properties, providing stable but not deep anesthesia, making it suitable for neurophysiological studies. Its use allows for the maintenance of physiological conditions in animals during experiments, with minimal influence on pain response or cardiovascular reflexes. For instance, α-Chloralose has been shown to maintain strong BOLD responses in fMRI experiments on rats, enabling researchers to study brain activity under conditions that closely resemble the awake state (Alonso, Makarova, & Hess, 2011).

Effects on Hippocampal Synaptic Function

Research has also delved into the effects of α-Chloralose on hippocampal synaptic function and neuronal network synchronization. For example, one study demonstrated that α-Chloralose diminishes gamma oscillations in rat hippocampal slices without significantly affecting basic synaptic transmission or ionotropic glutamate, choline, and glycine receptor function. This suggests that α-Chloralose may enhance GABAergic leak current and prolong the decay constant of spontaneous inhibitory postsynaptic currents, impacting neuronal network synchronization in the hippocampus (Wang et al., 2008).

Influence on GABA Release

Another interesting aspect of α-Chloralose's action is its differential effects on spontaneous and evoked GABA release in rat hippocampal CA1 neurons. Research indicates that α-Chloralose can potentiate exogenous GABA-induced responses and, at higher concentrations, activate GABA(A) receptors on GABAergic presynaptic nerve terminals. This modulation of GABAergic transmission underscores the complex impact of α-Chloralose on neural activity, offering insights into its potential influence on neurophysiological processes (Matsuura et al., 2011).

Rodenticide Use and Regulatory Perspectives

Beyond its scientific applications, α-Chloralose's role as a rodenticide has been recognized, with the US Environmental Protection Agency proposing its use based on its safety profile compared to other rodenticides. This highlights the substance's broader implications in pest control, reflecting on its selective toxicity and the need for careful handling and application in both research and pest management contexts (Erickson, 2019).

Properties

Molecular Formula

C8H11Cl3O6

Molecular Weight

309.5 g/mol

IUPAC Name

1-[(2R,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

InChI

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2?,3-,4+,5+,6?,7+/m0/s1

InChI Key

OJYGBLRPYBAHRT-OPKHMCHVSA-N

Isomeric SMILES

C(C([C@@H]1[C@@H]([C@@H]2C(O1)O[C@@H](O2)C(Cl)(Cl)Cl)O)O)O

SMILES

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O

Canonical SMILES

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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